molecular formula C8H12F3NO3 B15307008 n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine

n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine

Cat. No.: B15307008
M. Wt: 227.18 g/mol
InChI Key: MHMKHALDGSOTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetyl group attached to a glycine backbone. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of isobutylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isobutylamine+Trifluoroacetic anhydrideThis compound\text{Isobutylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} Isobutylamine+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studying enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and as a probe for studying biochemical processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, affecting their function and activity. This compound can also act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • n-Butyl-n-(2,2,2-trifluoroacetyl)glycine
  • n-Isopropyl-n-(2,2,2-trifluoroacetyl)glycine
  • n-Methyl-n-(2,2,2-trifluoroacetyl)glycine

Uniqueness

n-Isobutyl-n-(2,2,2-trifluoroacetyl)glycine is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[2-methylpropyl-(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C8H12F3NO3/c1-5(2)3-12(4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

MHMKHALDGSOTLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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